![molecular formula C22H26FN3O2S B3813566 N-(4-fluorobenzyl)-3-{1-[(2-pyridinylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B3813566.png)
N-(4-fluorobenzyl)-3-{1-[(2-pyridinylthio)acetyl]-4-piperidinyl}propanamide
Overview
Description
N-(4-fluorobenzyl)-3-{1-[(2-pyridinylthio)acetyl]-4-piperidinyl}propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FPTP and is synthesized using specific methods.
Mechanism of Action
The mechanism of action of FPTP involves the inhibition of FAAH. FAAH is an enzyme that hydrolyzes endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of FAAH by FPTP results in increased levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPTP are primarily related to the inhibition of FAAH and the consequent increase in endocannabinoid levels. The increased levels of endocannabinoids can result in various effects such as pain relief, anti-inflammatory effects, and anxiolytic effects. FPTP has also been shown to have neuroprotective effects and can protect against ischemic brain injury.
Advantages and Limitations for Lab Experiments
One of the significant advantages of FPTP is its potency as an FAAH inhibitor. FPTP has been shown to be more potent than other FAAH inhibitors such as URB597 and PF-3845. FPTP also has good selectivity for FAAH and does not significantly inhibit other enzymes. However, one of the limitations of FPTP is its poor solubility in water, which can make it challenging to use in some experiments.
Future Directions
There are several future directions related to FPTP that can be explored in scientific research. One of the directions is the development of FPTP analogs that have improved solubility and pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of FPTP in various diseases such as chronic pain, inflammation, and anxiety. FPTP can also be used as a tool compound to study the role of endocannabinoids in various physiological processes.
Scientific Research Applications
FPTP has potential applications in various fields of scientific research. One of the most significant applications of FPTP is in the field of medicinal chemistry. FPTP has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that degrades endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, immune response, and appetite regulation. The inhibition of FAAH by FPTP results in increased levels of endocannabinoids, which can have therapeutic effects in various diseases such as pain, inflammation, and anxiety.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-4-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2S/c23-19-7-4-18(5-8-19)15-25-20(27)9-6-17-10-13-26(14-11-17)22(28)16-29-21-3-1-2-12-24-21/h1-5,7-8,12,17H,6,9-11,13-16H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKFVNQILSCZSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)C(=O)CSC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-{1-[(2-pyridinylthio)acetyl]-4-piperidinyl}propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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